molecular formula C12H17N3O5 B13498492 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13498492
M. Wt: 283.28 g/mol
InChI Key: HRKWZIMPGAZOQS-UHFFFAOYSA-N
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Description

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an azetidine ring, a pyrazole ring, and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of azetidine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected azetidine. This intermediate is then reacted with pyrazole-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and therapeutic potential.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C11_{11}H19_{19}N\O5_5
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 895126-65-5
  • IUPAC Name : 3-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)propanoic acid

The tert-butoxycarbonyl (BOC) group serves as a protecting group in organic synthesis, which can influence the compound's reactivity and biological interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AHeLa (cervical cancer)12.5
Compound BCEM (T-cell leukemia)15.0
Compound CL1210 (leukemia)10.0

In vitro studies indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells .

The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways crucial for cancer cell survival and proliferation. Molecular docking studies suggest that the compound interacts with ATP-binding sites of target kinases, mimicking natural substrates and blocking their activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components. Modifications to the azetidine ring and the presence of functional groups like carboxylic acids significantly affect their potency. For instance, the introduction of electron-withdrawing groups enhances anticancer activity by increasing the compound's ability to interact with target proteins.

Case Studies

Several case studies have documented the effectiveness of related compounds in preclinical models:

  • Study on Antifungal Activity : A related pyrazole derivative was tested against several fungal strains, demonstrating significant antifungal properties with an IC50_{50} value lower than standard antifungal agents .
  • In Vivo Efficacy : In animal models of cancer, administration of pyrazole derivatives led to reduced tumor sizes compared to control groups, supporting their potential as therapeutic agents .

Properties

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxy-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H17N3O5/c1-12(2,3)20-11(18)15-5-7(6-15)19-9-8(10(16)17)4-13-14-9/h4,7H,5-6H2,1-3H3,(H,13,14)(H,16,17)

InChI Key

HRKWZIMPGAZOQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=NN2)C(=O)O

Origin of Product

United States

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